6-Fluoroisoquinoline-5-carboxylic acid

Description

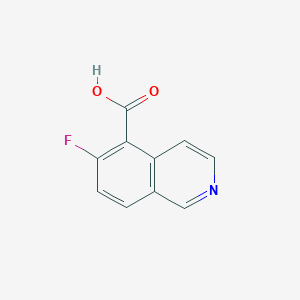

6-Fluoroisoquinoline-5-carboxylic acid is a fluorinated derivative of isoquinoline, a heterocyclic aromatic compound. The molecule features a fluorine atom at the 6-position and a carboxylic acid group at the 5-position of the isoquinoline scaffold. Fluorine substitution is known to enhance metabolic stability, bioavailability, and binding affinity in drug discovery, making this compound a candidate for pharmaceutical intermediates or bioactive molecules .

Properties

IUPAC Name |

6-fluoroisoquinoline-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-2-1-6-5-12-4-3-7(6)9(8)10(13)14/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMXKGQNRDECEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Fluoroisoquinoline-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a 2-alkynylbenzoaldoxime and an isocyanide with a silver triflate and bismuth triflate catalyst . This reaction triggers sequential rearrangements, leading to the formation of the desired product. Another approach involves the direct fluorination of isoquinoline derivatives using appropriate fluorinating agents . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Decarboxylative Cross-Coupling Reactions

The carboxylic acid group undergoes decarboxylative coupling under transition-metal catalysis. For example:

-

C–N bond formation : Intramolecular decarboxylative coupling with Cu(OTf)₂ (10 mol%), DMAP (30 mol%), and PhIO (2 equiv.) in dichloromethane at 100°C yields cyclic amines via radical intermediates . Mechanistic studies suggest:

Halogenation and Sulfonation

Electrophilic substitution at the isoquinoline ring is influenced by the electron-withdrawing fluorine atom:

-

Sulfonation : Reacting with sulfuric anhydride in concentrated H₂SO₄ at 10–40°C forms sulfonic acid derivatives. Subsequent halogenation with thionyl chloride (4–6 equiv.) at 60–80°C produces sulfonyl chlorides .

-

Regioselectivity : The fluorine substituent directs electrophiles to the 5- or 7-position due to its -I effect .

Deoxygenative Borylation

The carboxylic acid group is converted to alkyl boronates under metal-free conditions:

-

Reagents : Borylation agents (e.g., HBpin) in hexamethylphosphoramide (HMPA) or DMF .

-

Mechanism : Sequential C–O bond cleavage generates a gem-diboron intermediate, followed by protodeboronation .

Esterification and Amidation

The carboxylic acid participates in standard derivatization reactions:

-

Esterification : Ethanol/H₂SO₄ yields ethyl esters.

-

Amidation : Coupling with amines (e.g., ethyl isocyanatoacetate) forms amides, as seen in PRMT3 inhibitor synthesis .

Substitution Reactions

The fluorine atom at position 6 participates in nucleophilic aromatic substitution under harsh conditions (e.g., NH₃, 150°C), though reactivity is limited due to its strong C–F bond .

Biological Activity Modulation

Derivatives of 6-fluoroisoquinoline-5-carboxylic acid exhibit bioactivity in kinase inhibition (e.g., PERK inhibitors) . The fluorine enhances metabolic stability and binding affinity .

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of isoquinoline, including 6-fluoroisoquinoline-5-carboxylic acid, exhibit significant antitumor properties. These compounds can act as inhibitors of specific enzymes involved in cancer cell proliferation.

Anti-inflammatory Agents

Compounds derived from this compound have been studied for their potential in treating inflammatory diseases. They may function as modulators of integrin interactions, which are crucial in inflammatory responses.

Antimicrobial Properties

The compound shows promise in developing antimicrobial agents, particularly against resistant strains of bacteria and fungi, owing to its ability to interfere with microbial metabolic pathways.

Case Study: Antitumor Activity

A study published in a peer-reviewed journal explored the efficacy of 6-fluoroisoquinoline derivatives against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, suggesting potential for further development into therapeutic agents .

Case Study: Anti-inflammatory Mechanisms

Another research project focused on the anti-inflammatory mechanisms of 6-fluoroisoquinoline derivatives. It was found that these compounds could inhibit the activation of NF-kB pathways, which play a critical role in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives:

| Substituent Position | Effect on Activity |

|---|---|

| 6-Fluoro | Enhances bioactivity |

| 5-Carboxylic | Essential for solubility and activity |

| Additional Halogens | Modulate receptor interactions |

Mechanism of Action

The mechanism of action of 6-Fluoroisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, fluorinated isoquinolines have been shown to inhibit various enzymes, which can lead to antibacterial, antineoplastic, and antiviral activities . The incorporation of a fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

7-Fluoroisoquinoline-5-carboxylic Acid

- Structure : Fluorine at the 7-position (vs. 6-position in the target compound).

- Molecular Formula: C₁₀H₆FNO₂ (identical to the target compound) .

- Key Differences : The fluorine’s position alters electronic distribution and steric interactions. For example, the 7-fluoro isomer may exhibit distinct reactivity in electrophilic substitution reactions due to differences in ring activation/deactivation patterns.

8-Fluoroisoquinoline-5-carboxylic Acid

Quinoline-Based Analogs

Quinoline derivatives share a similar bicyclic structure but differ in the position of the nitrogen atom.

5-Fluoroquinoline-8-carboxylic Acid

- CAS : 926252-31-5 .

- Similarity Score : 0.91.

- Key Differences: Nitrogen at position 1 (quinoline) vs. position 2 (isoquinoline). Reduced planarity in isoquinoline derivatives may affect π-π stacking interactions in biological targets.

3-Fluoroquinoline-6-carboxylic Acid

Substituent Variants

6-Fluoro-5-nitroquinoline-2-carboxylic Acid

5-Hydroxyisoquinoline-4-carboxylic Acid

Structural and Functional Comparison Table

| Compound Name | CAS Number | Molecular Formula | Fluorine Position | Similarity Score | Key Feature(s) |

|---|---|---|---|---|---|

| 6-Fluoroisoquinoline-5-carboxylic acid | Not provided | C₁₀H₆FNO₂* | 6 | N/A | Target compound |

| 7-Fluoroisoquinoline-5-carboxylic acid | CID 82574724 | C₁₀H₆FNO₂ | 7 | 0.89† | Positional isomer; altered reactivity |

| 8-Fluoroisoquinoline-5-carboxylic acid | 1368079-46-2 | C₁₀H₆FNO₂ | 8 | 0.92 | Enhanced dipole moment |

| 5-Fluoroquinoline-8-carboxylic acid | 926252-31-5 | C₁₀H₆FNO₂ | 5 (quinoline) | 0.91 | Nitrogen position difference |

| 6-Fluoro-5-nitroquinoline-2-carboxylic acid | 1420794-27-9 | C₁₀H₅FN₂O₄ | 6 | N/A | Nitro group increases acidity |

*Inferred from analogs in .

†Calculated from structural analogs in .

Research Implications

- Synthetic Challenges : Fluorination at the 6-position may require regioselective strategies, such as directed ortho-metalation or halogen exchange .

- Biological Relevance: Isoquinoline derivatives are explored as kinase inhibitors or antimicrobial agents; fluorine substitution could optimize pharmacokinetic profiles .

- Physicochemical Properties : The 6-fluoro substitution likely increases lipophilicity (logP) compared to hydroxyl or nitro analogs, impacting membrane permeability .

Biological Activity

6-Fluoroisoquinoline-5-carboxylic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula . Its structure features a fluorine atom at the 6-position of the isoquinoline ring, which is known to influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and biological pathways. It has been shown to exhibit:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in bacterial DNA replication, similar to other fluoroquinolones, which target DNA gyrase and topoisomerase IV . This inhibition can lead to antibacterial effects.

- Antimicrobial Activity : Studies indicate that this compound possesses broad-spectrum antimicrobial properties against both gram-positive and gram-negative bacteria .

Antimicrobial Efficacy

In vitro studies have demonstrated that this compound exhibits potent antimicrobial activity. The minimum inhibitory concentrations (MICs) against various microorganisms were assessed using standard dilution methods.

| Microorganism | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 5 |

| Streptococcus pneumoniae | 2 |

| Candida albicans | 20 |

These results suggest that the compound is particularly effective against Staphylococcus aureus and Streptococcus pneumoniae, making it a candidate for further development as an antibacterial agent.

Case Studies

- In Vivo Efficacy : A study conducted on animal models revealed that this compound provided significant protection against bacterial infections. The compound demonstrated a favorable therapeutic index, indicating low toxicity relative to its effective dose .

- Comparative Analysis : When compared with other fluorinated isoquinolines, such as 5-fluoroisoquinoline and 8-fluoroisoquinoline, the 6-fluoro derivative showed enhanced potency in inhibiting bacterial growth due to its unique substitution pattern .

Research Findings

Recent research has focused on the synthesis and optimization of derivatives of this compound. Modifications at various positions of the isoquinoline ring have been explored to enhance biological activity. For instance, compounds with additional alkyl groups have shown improved in vitro potency against resistant bacterial strains .

Summary of Findings

- Antibacterial Activity : Effective against a range of bacteria with MIC values indicating strong potential as an antimicrobial agent.

- Mechanism : Primarily through enzyme inhibition related to DNA replication.

- Safety Profile : Exhibits moderate toxicity levels, suggesting a good therapeutic window for clinical use.

Q & A

Q. How do researchers address ethical and regulatory challenges in ecological toxicity studies of fluorinated compounds?

- Answer : Follow OECD Test Guidelines (e.g., OECD 201/202 for algal/daphnia toxicity) and prioritize in silico models (ECOSAR, TEST) for preliminary risk assessment. For novel derivatives, conduct biodegradation studies (OECD 301) to evaluate persistence. Ethical review boards must approve protocols involving vertebrate models .

Methodological Frameworks

- PICOT Framework : Use Population (e.g., enzyme targets), Intervention (fluorinated derivatives), Comparison (non-fluorinated analogs), Outcome (binding affinity), and Time (reaction kinetics) to structure hypotheses .

- FINER Criteria : Ensure questions are Feasible (lab resources), Interesting (novel fluorination effects), Novel (unexplored bioactivities), Ethical (IACUC compliance), and Relevant (therapeutic applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.